Methyl 1-Cbz-azepan-4-carboxylate
CAS No.: 1408076-31-2
Cat. No.: VC2719820
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1408076-31-2 |
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Molecular Formula | C16H21NO4 |
Molecular Weight | 291.34 g/mol |
IUPAC Name | 1-O-benzyl 4-O-methyl azepane-1,4-dicarboxylate |
Standard InChI | InChI=1S/C16H21NO4/c1-20-15(18)14-8-5-10-17(11-9-14)16(19)21-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
Standard InChI Key | XSEKYPXTKQVWHW-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCCN(CC1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | COC(=O)C1CCCN(CC1)C(=O)OCC2=CC=CC=C2 |
Physical and Chemical Properties
Methyl 1-Cbz-azepan-4-carboxylate, with CAS number 1408076-31-2, is a well-defined organic compound belonging to the heterocyclic class of molecules. Its structural composition and physical characteristics make it particularly useful in chemical synthesis applications.
Fundamental Properties
Methyl 1-Cbz-azepan-4-carboxylate has a molecular formula of C16H21NO4 and a molecular weight of 291.34 g/mol. The compound features a seven-membered azepane ring with a nitrogen atom incorporated in the ring structure. The nitrogen atom is protected with a carbobenzyloxy (Cbz) group, while the 4-position of the azepane ring contains a methyl carboxylate functional group. This structural arrangement confers specific chemical properties that influence its reactivity patterns.
Structural Characteristics
The structure of Methyl 1-Cbz-azepan-4-carboxylate can be understood by examining its key components:
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The azepane core: A seven-membered saturated ring containing one nitrogen atom
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The Cbz protecting group: A carbobenzyloxy moiety attached to the nitrogen atom
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The methyl carboxylate group: Positioned at the 4-position of the azepane ring
These structural elements contribute to the compound's spatial arrangement and influence its chemical behavior in various reaction environments. The presence of the Cbz group serves as a protecting group for the nitrogen atom, which is a common strategy in organic synthesis to control reactivity.
Table 1: Physical and Chemical Properties of Methyl 1-Cbz-azepan-4-carboxylate
Property | Value |
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CAS Number | 1408076-31-2 |
Molecular Formula | C16H21NO4 |
Molecular Weight | 291.34 g/mol |
Physical State | Solid (at room temperature) |
Functional Groups | Carbobenzyloxy (Cbz), Methyl carboxylate |
Ring System | Seven-membered azepane ring |
Synthesis Methods
The preparation of Methyl 1-Cbz-azepan-4-carboxylate involves several synthetic approaches, with each method offering specific advantages depending on the starting materials and desired purity of the final product.
Standard Synthetic Routes
The synthesis of Methyl 1-Cbz-azepan-4-carboxylate typically involves the reaction of azepane derivatives with methyl chloroformate in the presence of a suitable base. This reaction is conducted under carefully controlled conditions to ensure high yield and purity of the product. The base serves to neutralize the hydrogen chloride generated during the reaction, preventing side reactions and degradation of sensitive intermediates.
In industrial settings, the synthesis is often performed in large-scale chemical reactors equipped with automated systems to monitor and control critical reaction parameters such as temperature, pressure, and reagent addition rates. These controlled conditions are essential for maintaining consistency and efficiency in production.
Alternative Synthetic Approaches
While the direct reaction of azepane derivatives with methyl chloroformate represents the most common approach, alternative synthetic pathways may include:
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Modification of related compounds such as N-Cbz-azepan-4-one, which bears structural similarity to the target molecule
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Selective functionalization of the azepane ring followed by introduction of the Cbz protecting group
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Ring-expansion strategies starting from appropriately substituted six-membered heterocycles
The choice of synthetic route often depends on factors such as availability of starting materials, scale of production, and specific requirements for stereochemical control.
Chemical Reactions
Methyl 1-Cbz-azepan-4-carboxylate demonstrates versatile chemical behavior, participating in numerous reaction types that make it valuable in organic synthesis.
Oxidation Reactions
Applications in Scientific Research
Methyl 1-Cbz-azepan-4-carboxylate holds significant value in various scientific research domains, primarily due to its utility as a synthetic intermediate and building block.
Role in Organic Synthesis
In organic synthesis, Methyl 1-Cbz-azepan-4-carboxylate serves as a valuable intermediate for constructing more complex molecular architectures. Its well-defined functional groups provide predictable reactivity patterns, allowing synthetic chemists to incorporate the azepane scaffold into larger structures. The compound's utility stems from:
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The seven-membered azepane ring, which provides a distinct spatial arrangement compared to more common five- and six-membered heterocycles
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The Cbz protecting group, which can be selectively removed to reveal the nitrogen for further functionalization
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The methyl carboxylate group, which serves as a versatile handle for additional transformations
Pharmaceutical Research Applications
In pharmaceutical research, compounds containing the azepane ring system have shown promising biological activities. Methyl 1-Cbz-azepan-4-carboxylate serves as a starting point for the synthesis of potential drug candidates or probe molecules for biological studies. The seven-membered ring provides unique spatial arrangements that can influence binding to biological targets, potentially offering advantages over compounds based on more common ring systems.
Material Science Applications
While less extensively explored, the potential applications of azepane derivatives in material science represent an emerging area of interest. The structural features of these compounds may contribute to materials with specific properties, such as controlled porosity, selective binding capabilities, or responsive characteristics.
Comparison with Similar Compounds
Understanding the relationship between Methyl 1-Cbz-azepan-4-carboxylate and structurally related compounds provides valuable context for its applications and chemical behavior.
Structural Analogues
Several compounds bear structural similarity to Methyl 1-Cbz-azepan-4-carboxylate, including N-Cbz-azepan-4-one (CAS# 83621-33-4) . This related compound shares the seven-membered azepane ring and Cbz protecting group but features a ketone functionality at the 4-position instead of a methyl carboxylate group. The molecular formula for N-Cbz-azepan-4-one is C14H17NO3 with a molecular weight of 247.29 .
Table 2: Comparison of Methyl 1-Cbz-azepan-4-carboxylate with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
Methyl 1-Cbz-azepan-4-carboxylate | 1408076-31-2 | C16H21NO4 | 291.34 g/mol | Methyl carboxylate at 4-position |
N-Cbz-azepan-4-one | 83621-33-4 | C14H17NO3 | 247.29 g/mol | Ketone at 4-position |
Reactivity Differences
The different functional groups at the 4-position (methyl carboxylate versus ketone) result in distinct reactivity patterns:
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Methyl 1-Cbz-azepan-4-carboxylate can undergo transformations typical of esters, such as hydrolysis, transesterification, and reduction to alcohols
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N-Cbz-azepan-4-one exhibits reactivity patterns characteristic of ketones, including nucleophilic addition, reduction to alcohols, and reductive amination
These differences in reactivity make each compound suitable for different synthetic applications, expanding the versatility of azepane-based building blocks in organic synthesis.
Synthetic Transformations
The synthetic utility of Methyl 1-Cbz-azepan-4-carboxylate stems from the diverse transformations it can undergo, enabling access to a wide range of derivatives.
Ester Modifications
The methyl carboxylate group can be transformed through various reactions:
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Hydrolysis to the corresponding carboxylic acid under basic or acidic conditions
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Transesterification to other ester derivatives using different alcohols
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Amidation reactions to form amide derivatives, potentially through methods like those described in search result
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Reduction to primary alcohols using strong reducing agents
These transformations provide access to functionalized azepane derivatives with modified properties and reactivity.
Protecting Group Manipulations
The Cbz protecting group serves as a temporary mask for the nitrogen atom, which can be removed under specific conditions:
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Catalytic hydrogenation using palladium catalysts
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Treatment with strong acids
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Hydrogenolysis under pressure
Following deprotection, the free nitrogen can be functionalized with alternative groups, expanding the structural diversity accessible from this scaffold.
Analytical Characterization
Accurate characterization of Methyl 1-Cbz-azepan-4-carboxylate is essential for confirming its structure, assessing purity, and monitoring reactions involving this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary technique for structural characterization of Methyl 1-Cbz-azepan-4-carboxylate. Based on information from search result about related compounds, typical spectroscopic data would include:
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¹H NMR signals for:
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Methyl ester protons (singlet, approximately 3.7-3.8 ppm)
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Benzyl protons of the Cbz group (multiplets in the aromatic region, 7.2-7.4 ppm)
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Methylene protons of the azepane ring (complex patterns between 1.5-4.5 ppm)
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¹³C NMR signals for:
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Carbonyl carbons (approximately 170-175 ppm)
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Aromatic carbons (125-140 ppm)
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Methyl ester carbon (approximately 50-55 ppm)
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Azepane ring carbons (20-60 ppm)
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Mass Spectrometry
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of Methyl 1-Cbz-azepan-4-carboxylate. The molecular ion peak would correspond to the molecular weight of 291.34, with characteristic fragmentation patterns involving loss of the methyl ester group, fragmentation of the Cbz group, and cleavage of the azepane ring.
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